molecular formula C17H24N2O5S B2788593 Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899758-54-4

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2788593
CAS No.: 899758-54-4
M. Wt: 368.45
InChI Key: SWRVGPISIAIDBX-UHFFFAOYSA-N
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Description

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

Ethyl 1-((2-benzamidoethyl)sulfonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differentiate it from other similar compounds .

Properties

IUPAC Name

ethyl 1-(2-benzamidoethylsulfonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-2-24-17(21)15-8-11-19(12-9-15)25(22,23)13-10-18-16(20)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVGPISIAIDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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